

# UranyLess: A Safer, Non-Radioactive Alternative to Uranyl Acetate for Electron Microscopy

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## Compound of Interest

Compound Name: Citric acid, lead salt

Cat. No.: B089194

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For researchers, scientists, and drug development professionals seeking a reliable and safer alternative to the radioactive and toxic uranyl acetate, UranyLess offers a compelling solution for contrast enhancement in transmission electron microscopy (TEM). This guide provides an objective comparison of UranyLess with uranyl acetate and other non-radioactive alternatives, supported by experimental data, to inform your selection of the most suitable staining reagent for your ultrastructural analyses.

## Performance Comparison of UranyLess and Other Stains

UranyLess, a proprietary mixture of lanthanides, has demonstrated comparable and, in some cases, superior performance to uranyl acetate in negative and positive staining protocols across a diverse range of biological and organic samples.<sup>[1][2][3]</sup> A systematic comparison of various commercially available uranyl-alternative stains has provided valuable quantitative insights into their performance.

Staining Agent	Sample Type	Contrast	Resolution	Stain Distribution	Ease of Use	Reference
UranylLess	Influenza A Virus	High	High	Homogeneous	Easy	Ben-Harosh et al., 2024[1][2][3]
Human Lung Carcinoma Sections	High	High	Homogeneous	Easy	Ben-Harosh et al., 2024[1][2][3]	
Polymethyl methacrylate (PMMA) Nanoplastics	Good	Good	Homogeneous	Easy	Ben-Harosh et al., 2024[1][2][3]	
Uranyl Acetate (UA)	Influenza A Virus	High	High	Homogeneous	Difficult (Radioactive)	Ben-Harosh et al., 2024[1][2][3]
Human Lung Carcinoma Sections	High	High	Homogeneous	Difficult (Radioactive)	Ben-Harosh et al., 2024[1][2][3]	
Polymethyl methacrylate (PMMA) Nanoplastics	High	High	Homogeneous	Difficult (Radioactive)	Ben-Harosh et al., 2024[1][2][3]	
UA-Zero	Influenza A Virus	Moderate	Moderate	Inhomogeneous	Easy	Ben-Harosh et al., 2024[1][2][3]

Human Lung Carcinoma Sections	Low	Low	Inhomogeneous	Easy	Ben-Harosh et al., 2024[1][2][3]
Phosphotungstic Acid (PTA)	Influenza A Virus	Low	Low	Inhomogeneous	Moderate Ben-Harosh et al., 2024[1][2][3]

## Key Advantages of UranyLess

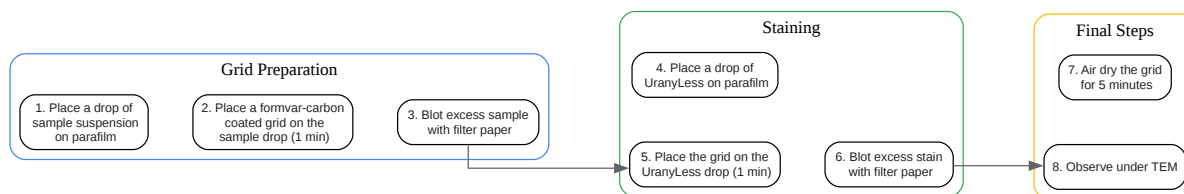
- **Non-Radioactive:** Eliminates the significant health, safety, and regulatory burdens associated with uranyl acetate.[4][5][6]
- **Low Toxicity:** Safer to handle and dispose of compared to the high toxicity of uranyl compounds.[7]
- **Comparable Performance:** Provides high-quality contrast and resolution, often on par with or exceeding that of uranyl acetate for various specimens.[4][8][9]
- **Ease of Use:** Supplied as a ready-to-use aqueous solution with a simple and rapid staining protocol.[10][11][12]
- **Stability:** UranyLess is not sensitive to air or light, unlike uranyl acetate.[8][12]

## Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for negative and positive staining with UranyLess.

### Negative Staining Protocol

This technique is ideal for visualizing isolated particles such as viruses, proteins, and nanoparticles.



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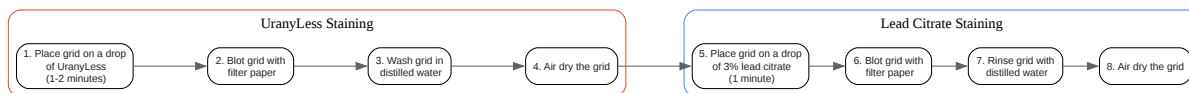
### *Negative Staining Workflow with UranyLess.*

#### Methodology:

- **Sample Adsorption:** A 10 µL drop of the sample suspension is placed on a hydrophobic surface like parafilm. A formvar-carbon coated TEM grid is then placed on top of the drop for approximately 1 minute to allow the particles to adsorb.
- **Blotting:** The grid is carefully removed with fine tweezers, and the excess liquid is blotted away using filter paper.
- **Staining:** A drop of UranyLess is placed on parafilm, and the grid is placed on this drop for 1 minute.
- **Final Steps:** The grid is blotted again to remove excess stain, allowed to air dry for 5 minutes, and is then ready for observation in the TEM.<sup>[10][11][12]</sup>

## Double Staining Protocol for Ultrathin Sections (Positive Staining)

This protocol is used for enhancing contrast in ultrathin sections of embedded biological tissues. It involves a sequential treatment with UranyLess and lead citrate.



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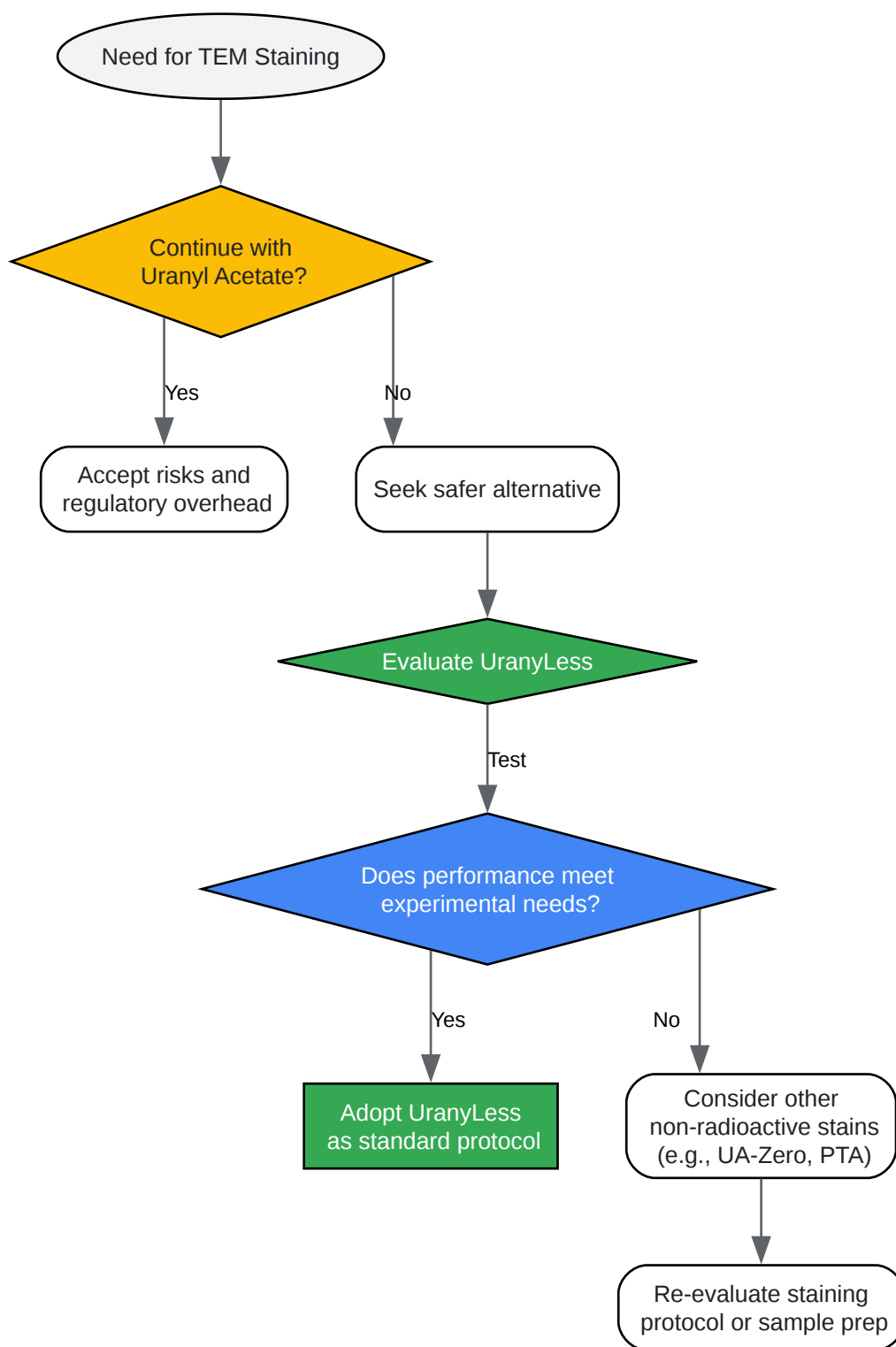
### *Positive Staining Workflow with UranylLess and Lead Citrate.*

#### Methodology:

- **UranylLess Staining:** The grid containing the ultrathin section is placed on a drop of UranylLess for 1-2 minutes.
- **Washing:** The grid is then blotted with filter paper and washed with distilled water.
- **Drying:** The grid is allowed to dry completely.
- **Lead Citrate Counter-staining:** The dried grid is then placed on a drop of 3% lead citrate for 1 minute, following the Reynolds (1963) protocol.
- **Final Washing and Drying:** The grid is blotted, rinsed with distilled water, and allowed to dry before TEM observation.<sup>[5][12]</sup>

## Logical Framework for Stain Selection

The choice of a staining agent is critical and depends on the specific requirements of the research. This diagram illustrates the decision-making process when considering a switch from uranyl acetate.



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- To cite this document: BenchChem. [UranylLess: A Safer, Non-Radioactive Alternative to Uranyl Acetate for Electron Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089194#uranyless-as-a-non-radioactive-substitute-for-uranyl-acetate]

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